An In-depth Technical Guide to the Physicochemical Properties of N-methyl-3-(4-nitrophenyl)acrylamide
An In-depth Technical Guide to the Physicochemical Properties of N-methyl-3-(4-nitrophenyl)acrylamide
Foreword: Unveiling a Key Covalent Intermediate
In the landscape of modern drug discovery, particularly in the realm of targeted covalent inhibitors, the acrylamide functional group has emerged as a privileged electrophile. Its strategic incorporation into small molecules allows for the formation of a stable covalent bond with nucleophilic residues, most notably cysteine, within a target protein's active site. This guide focuses on a specific, yet broadly relevant, member of this class: N-methyl-3-(4-nitrophenyl)acrylamide. The presence of the nitro group significantly influences the molecule's electrophilicity and provides a valuable spectroscopic handle, while the N-methylation prevents the formation of potentially reactive primary amide byproducts and fine-tunes its physicochemical properties.
This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, offering a deep dive into the synthesis, characterization, and critical physicochemical properties of N-methyl-3-(4-nitrophenyl)acrylamide. We will explore the "why" behind experimental choices, providing a framework for its practical application and further investigation.
Molecular Structure and Key Physicochemical Attributes
N-methyl-3-(4-nitrophenyl)acrylamide is a compound characterized by a trans-alkene tethering a 4-nitrophenyl ring to an N-methylated acrylamide. This specific arrangement of functional groups dictates its chemical behavior and potential as a research tool or therapeutic building block.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₀N₂O₃ | Calculated |
| Molecular Weight | 206.20 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Appearance | Expected to be a pale yellow to yellow solid | Inferred from analogs |
| Melting Point | Not experimentally determined; likely >150 °C | Inferred from related compounds |
| LogP (calculated) | ~1.8 - 2.2 | Inferred from analogs[1] |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate), sparingly soluble in alcohols (Methanol, Ethanol), and poorly soluble in water and non-polar solvents (Hexanes, Toluene). | Inferred from general acrylamide solubility[2] |
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=82198&t=l", label=""]; "N-(4-nitrophenyl)acrylamide" [label="N-methyl-3-(4-nitrophenyl)acrylamide", shape=plaintext, fontsize=12]; } Caption: Chemical structure of N-methyl-3-(4-nitrophenyl)acrylamide.
Synthesis and Purification: A Proposed Pathway
Proposed Synthesis Workflow
Detailed Experimental Protocol
Part A: Synthesis of N-(4-nitrophenyl)acrylamide [3]
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-nitroaniline (1.38 g, 10 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). Cool the resulting solution to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine (1.53 mL, 11 mmol) to the stirred solution.
-
Acylation: In a separate flask, dissolve acryloyl chloride (0.86 mL, 10.5 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate/Hexanes).
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield N-(4-nitrophenyl)acrylamide as a solid.
Part B: Synthesis of N-methyl-3-(4-nitrophenyl)acrylamide [5]
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add N-(4-nitrophenyl)acrylamide (1.92 g, 10 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed. Stir at 0 °C for 30 minutes.
-
Methylation: Add methyl iodide (0.68 mL, 11 mmol) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.
Spectroscopic and Chromatographic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized N-methyl-3-(4-nitrophenyl)acrylamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl protons.
-
Aromatic Protons: Two doublets in the downfield region (δ 8.0-8.4 ppm and δ 7.5-7.8 ppm) characteristic of a 1,4-disubstituted nitrobenzene ring.
-
Vinylic Protons: Two doublets corresponding to the protons of the trans-alkene (δ 6.5-7.8 ppm).
-
N-Methyl Protons: A singlet at approximately δ 3.1-3.4 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will corroborate the structure.
-
Carbonyl Carbon: A signal around δ 165-170 ppm.
-
Aromatic Carbons: Signals in the δ 120-150 ppm range, with the carbon attached to the nitro group being the most downfield.
-
Vinylic Carbons: Two signals in the δ 120-145 ppm region.
-
N-Methyl Carbon: A signal around δ 25-30 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.[6]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic and vinylic) |
| ~2930 | C-H stretch (methyl) |
| ~1670 | C=O stretch (amide) |
| ~1625 | C=C stretch (alkene) |
| ~1595, ~1490 | C=C stretch (aromatic) |
| ~1520, ~1345 | N-O asymmetric and symmetric stretch (nitro group) |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecular ion [M+H]⁺ at m/z 207.07.
High-Performance Liquid Chromatography (HPLC)
Purity analysis can be performed using reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution of acetonitrile in water (with 0.1% formic acid). The retention time will depend on the specific conditions.
Chemical Reactivity and Stability
Michael Addition Reactivity
The core reactivity of N-methyl-3-(4-nitrophenyl)acrylamide lies in its nature as a Michael acceptor.[7][8] The electron-withdrawing nitro group enhances the electrophilicity of the β-carbon of the acrylamide moiety, making it susceptible to nucleophilic attack by thiols (e.g., cysteine, glutathione) and other soft nucleophiles. This is the basis for its utility as a covalent modifier.
"Reactants" [label=<
+
R-SH(Nucleophile)
"Product" [label=<
>];"Reactants" -> "Product" [label="Base or physiological pH"]; } Caption: Michael addition of a thiol to N-methyl-3-(4-nitrophenyl)acrylamide.
Thermal and Chemical Stability
-
Thermal Stability: While no specific data exists, related N-substituted acrylamides generally exhibit good thermal stability up to their melting points.[9] Decomposition at higher temperatures is expected. A thermogravimetric analysis (TGA) would be required for precise determination.
-
pH Stability: Acrylamides can undergo hydrolysis under strongly acidic or basic conditions, though they are generally stable at neutral pH.
-
Light Sensitivity: As with many nitroaromatic compounds, prolonged exposure to UV light may lead to degradation. It is advisable to store the compound in an amber vial or protected from light.
-
Storage: For long-term storage, it is recommended to keep the solid compound in a cool, dry, and dark place. Solutions in DMSO or DMF should be stored at -20 °C and used within a reasonable timeframe.
Toxicology and Safety Considerations
The toxicological profile of N-methyl-3-(4-nitrophenyl)acrylamide has not been specifically determined. However, it should be handled with care, assuming potential hazards based on its structural components.
-
Acrylamide Moiety: Acrylamide itself is a known neurotoxin and is classified as "reasonably anticipated to be a human carcinogen".[10]
-
Nitroaromatic Group: Nitroaromatic compounds can be associated with various toxicities.
-
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Conclusion and Future Directions
N-methyl-3-(4-nitrophenyl)acrylamide is a valuable research compound with significant potential in the development of covalent chemical probes and targeted therapeutics. Its well-defined structure, predictable reactivity, and the presence of useful spectroscopic reporters make it an ideal tool for studying protein function and for use in fragment-based drug discovery campaigns. This guide provides a foundational understanding of its physicochemical properties and a practical framework for its synthesis and characterization. Further experimental determination of its melting point, solubility, and thermal stability would be valuable additions to the body of knowledge surrounding this important chemical entity.
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CHARACTERIZATION AND MONOMER REACTIVITY RATIOS OF GRAFTED CELLULOSE WITH N-(4-NITROPHENYL)ACRYLAMIDE AND METHYL METHACRYLATE BY. Journal of the Chilean Chemical Society, 2011 .[3]
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Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. E-Journal of Chemistry, 2010 .[9]
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Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides. The Journal of Organic Chemistry, 2022 .[36]
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